6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a triazolo-pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the microwave-mediated synthesis offers a scalable and efficient route that could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include haloaryl isothiocyanates, sodium hydroxide, and secondary amines. Microwave irradiation is also employed to facilitate reactions under milder conditions .
Major Products
The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit different biological activities .
Scientific Research Applications
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with various molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in different biological pathways . The compound’s ability to bind to these targets disrupts their normal function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but lacks the thiophene ring.
Thiophene-Linked 1,2,4-Triazoles: These compounds have similar antimicrobial and anti-proliferative activities.
Uniqueness
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both the thiophene and triazolo-pyridine moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal and material sciences .
Properties
Molecular Formula |
C11H7N3O2S |
---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)8-4-7(9-2-1-3-17-9)5-14-10(8)12-6-13-14/h1-6H,(H,15,16) |
InChI Key |
ZQITWYVCNSOIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O |
Origin of Product |
United States |
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